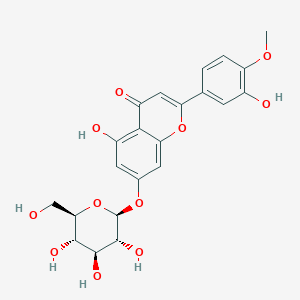

Diosmetin-7-O-β-D-glucopyranoside

描述

艾瑞迪克醇,也称为黄芩素 ,是一种属于黄烷酮亚类的黄酮类化合物。它大量存在于各种药用植物、柑橘类水果和蔬菜中。 这种化合物以其潜在的健康益处而闻名,包括抗氧化、抗炎、抗癌、神经保护、心血管保护、抗糖尿病、抗肥胖和保肝作用 .

科学研究应用

由于艾瑞迪克醇具有多种药理特性,它在科学研究中具有许多应用。它已被研究用于治疗各种疾病和病症,包括:

抗氧化剂: 艾瑞迪克醇已被证明可以通过清除自由基来保护细胞免受氧化应激.

抗炎: 它可以调节促炎细胞因子并减少炎症.

抗癌: 艾瑞迪克醇已被发现可以抑制癌细胞的增殖和转移并诱导凋亡.

心血管保护: 艾瑞迪克醇可以保护心脏免受损伤并改善心血管健康.

抗糖尿病: 它已被证明可以提高胰岛素敏感性并降低血糖水平.

抗肥胖: 艾瑞迪克醇可以通过调节脂质代谢来帮助体重管理.

保肝: 它可以保护肝脏免受损伤并支持肝脏健康.

作用机制

艾瑞迪克醇通过各种分子靶点和途径发挥作用。 例如,它激活Nrf2/HO-1通路来保护细胞免受氧化应激 . 它还可以调节P38 MAPK/GSK-3β/ZEB1通路来抑制胶质母细胞瘤的迁移和侵袭 . 此外,艾瑞迪克醇可以调节促炎细胞因子,并在类风湿性关节炎中增强叉头框蛋白O1 (FOXO1)的表达 .

生化分析

Biochemical Properties

Diosmetin-7-O-beta-D-glucopyranoside has been found to interact with various biomolecules in biochemical reactions. For instance, it has been observed to suppress the expression level of Src phosphorylation .

Cellular Effects

In cellular processes, Diosmetin-7-O-beta-D-glucopyranoside has been shown to maintain endothelial appearance and endothelial marker expression . This suggests that it has a significant impact on cell function.

Molecular Mechanism

At the molecular level, Diosmetin-7-O-beta-D-glucopyranoside exerts its effects by interacting with biomolecules and influencing gene expression. For example, it has been found to suppress the expression level of Src phosphorylation .

Temporal Effects in Laboratory Settings

It has been observed to maintain its effects on endothelial appearance and endothelial marker expression .

Dosage Effects in Animal Models

The effects of Diosmetin-7-O-beta-D-glucopyranoside at different dosages in animal models have not been fully explored. It has been found to exhibit significant anti-thrombotic activity in a zebrafish model when combined with other compounds .

Metabolic Pathways

It has been found to influence the expression levels of several genes involved in the arachidonic acid metabolism pathways .

准备方法

合成路线和反应条件

艾瑞迪克醇可以通过多种方法合成。一种常见的方法涉及使用基因工程微生物。例如,大肠杆菌可以被改造为从简单的碳底物如D-葡萄糖中生产艾瑞迪克醇。这种方法涉及两种大肠杆菌菌株: 一种用于从D-葡萄糖中合成对香豆酸,另一种用于从对香豆酸中合成艾瑞迪克醇 .

另一种方法涉及使用谷氨酸棒杆菌,它可以直接从酪氨酸中生产艾瑞迪克醇。 这种方法涉及优化柚皮素的生物合成模块,柚皮素是艾瑞迪克醇生产的上游中间体,并引入从柚皮素合成艾瑞迪克醇的基因 .

工业生产方法

艾瑞迪克醇的工业生产通常涉及从天然来源提取,如药用植物、柑橘类水果和蔬菜。 超声辅助提取是用于从植物叶片中提取艾瑞迪克醇的一种方法 .

化学反应分析

反应类型

艾瑞迪克醇会经历各种化学反应,包括氧化、还原和取代反应。

常见的试剂和条件

这些反应中使用的常见试剂包括氧化剂,如过氧化氢,以及还原剂,如硼氢化钠。这些反应的条件会根据所需产物和正在进行的特定反应而有所不同。

主要产物

从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,艾瑞迪克醇的氧化会导致各种氧化衍生物的形成,而还原可以产生化合物的还原形式。

相似化合物的比较

艾瑞迪克醇与黄烷酮亚类中的其他黄酮类化合物相似,例如柚皮素、橙皮素和高黄芩素。它具有独特的特性,使其与这些化合物有所区别。 例如,艾瑞迪克醇已被证明比柚皮素和橙皮素具有更强的抗氧化和抗炎作用 . 此外,它调节特定分子途径的能力,例如Nrf2/HO-1和P38 MAPK/GSK-3β/ZEB1通路,使其成为具有潜在治疗应用的独特化合物 .

类似化合物的清单

- 柚皮素

- 橙皮素

- 高黄芩素

艾瑞迪克醇独特的药理特性组合及其调节特定分子途径的能力使其成为进一步研究和潜在治疗应用的有希望的化合物。

属性

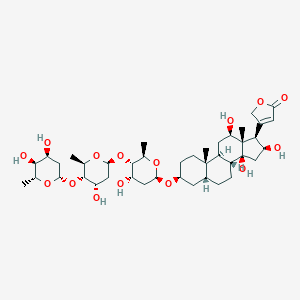

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHPOMCLBLCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20126-59-4 | |

| Record name | Diosmetin 7-O-beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

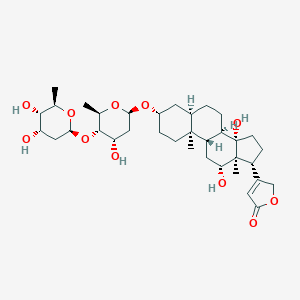

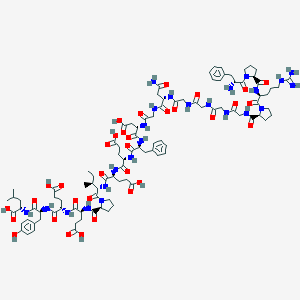

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)

![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)